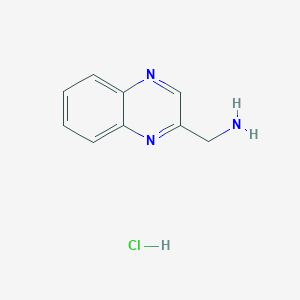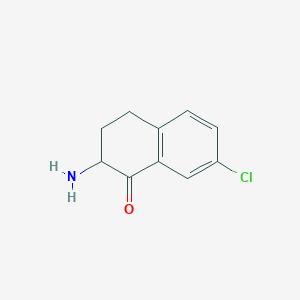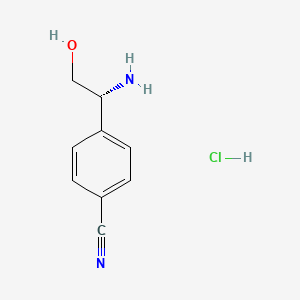
4-(Hydroxyamino)-3-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxyamino)-3-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O5 It is a derivative of benzoic acid, characterized by the presence of a hydroxyamino group (-NH-OH) and a nitro group (-NO2) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyamino)-3-nitrobenzoic acid typically involves the nitration of 4-aminobenzoic acid followed by the reduction of the nitro group to a hydroxyamino group. One common method involves the following steps:
Nitration: 4-aminobenzoic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the meta position relative to the amino group.
Reduction: The nitro group is then reduced to a hydroxyamino group using a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(Hydroxyamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso group (-NO).
Reduction: The nitro group can be further reduced to an amino group (-NH2).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin(II) chloride (SnCl2) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 4-(Nitrosoamino)-3-nitrobenzoic acid.
Reduction: Formation of 4-(Amino)-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(Hydroxyamino)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Hydroxyamino)-3-nitrobenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
4-Amino-3-nitrobenzoic acid: Similar structure but with an amino group instead of a hydroxyamino group.
4-Hydroxy-3-nitrobenzoic acid: Similar structure but with a hydroxyl group instead of a hydroxyamino group.
4-Nitrobenzoic acid: Lacks the hydroxyamino group, only has a nitro group.
Uniqueness
4-(Hydroxyamino)-3-nitrobenzoic acid is unique due to the presence of both a hydroxyamino and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H6N2O5 |
|---|---|
分子量 |
198.13 g/mol |
IUPAC名 |
4-(hydroxyamino)-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H6N2O5/c10-7(11)4-1-2-5(8-12)6(3-4)9(13)14/h1-3,8,12H,(H,10,11) |
InChIキー |
QUNIEGDOOHUSCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)



![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)





![5-Phenylpyrazolo[1,5-A]pyridine](/img/structure/B11900497.png)

